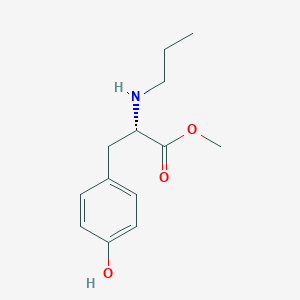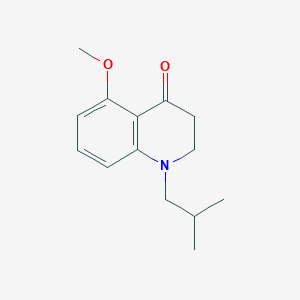
2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
説明
2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, commonly known as 4-Fluoro-PEP, is a synthetic compound that has been studied in recent years due to its potential applications in scientific research. It is a fluorinated phenoxy acetic acid derivative that has been found to exhibit a wide range of biological activities. 4-Fluoro-PEP has been studied for its potential applications in drug discovery, drug delivery, and for its potential to be used as a drug target or biomarker.
科学的研究の応用
Chemical Probe Development
The development of selective colorimetric and fluorescent probes for detecting metal ions in environmental and biological systems has been a significant application area. For example, a novel fluorophore, designed for highly selective detection of Hg2+ ions, demonstrated excellent sensitivity and a significant red-shifted absorption spectrum, facilitating the quantification and visualization of mercury in various settings (Zhu et al., 2014).
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new compounds for various applications, including molecular recognition and sensor development. For instance, a study on fluoroionophores based on diamine-salicylaldehyde derivatives highlighted their potential in chelating metal ions like Zn2+ and Cd2+, demonstrating the versatility of fluoroionophores in detecting and distinguishing between different metal ions in solutions (Hong et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds containing the 2-(4-fluorophenoxy) moiety has been determined to understand their molecular geometry and potential interactions. One study detailed the synthesis and crystal structure of a compound with orthorhombic space group P212121, providing insights into the dihedral angles and hydrogen bonding critical for stabilizing the structure (Liang, 2009).
Polymer Synthesis and Properties
The synthesis of diallyl-containing polyimides and their properties, including thermal stability and mechanical properties, has been explored. By incorporating allyl groups, researchers have developed polymers with enhanced thermal properties and dimensional stability, demonstrating the utility of such modifications in creating high-performance materials (Lin et al., 2015).
Enzymatic Processes for Chiral Synthesis
Enzymatic processes have been employed to achieve enantioselective synthesis of compounds with the 3-hydroxypyrrolidin moiety. This approach has facilitated the preparation of chiral compounds in high enantiomeric excess, demonstrating the potential of biocatalysis in synthesizing complex organic molecules with specific stereochemistry (Singh et al., 2015).
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-9-1-3-11(4-2-9)17-8-12(16)14-6-5-10(15)7-14/h1-4,10,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMOYLMFSGYXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465502.png)


![Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1465506.png)
![3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465507.png)
![4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B1465508.png)
![(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465509.png)
![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)
![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)


![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)
